Benzene, 1,1'-(1,2-ethynediyl)bis(2-nitro-

Beschreibung

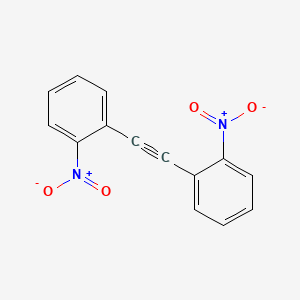

Benzene, 1,1'-(1,2-ethynediyl)bis(2-nitro-) is an aromatic compound featuring two nitro-substituted benzene rings connected by an ethynediyl (–C≡C–) bridge. The nitro groups are positioned at the ortho (2-) positions on each benzene ring. For instance, the para-nitro analog, 1,2-bis(4-nitrophenyl)ethyne (CAS 2735-14-0), has a molecular formula of C₁₄H₈N₂O₄ and an average molecular mass of 268.22 g/mol . The ortho-nitro variant would share the same molecular formula but differ in steric and electronic properties due to substituent positioning.

Eigenschaften

CAS-Nummer |

25407-11-8 |

|---|---|

Molekularformel |

C14H8N2O4 |

Molekulargewicht |

268.22 g/mol |

IUPAC-Name |

1-nitro-2-[2-(2-nitrophenyl)ethynyl]benzene |

InChI |

InChI=1S/C14H8N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H |

InChI-Schlüssel |

NGAAWVNDUVZWCT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C#CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) typically involves the coupling of two nitrobenzene derivatives through an ethynediyl linkage. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.

Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of aromatic amines.

Substitution: Formation of halogenated or alkylated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of Benzene, 1,1’-(1,2-ethynediyl)bis(2-nitro-) involves its interaction with molecular targets through its nitro and ethynediyl groups. The nitro groups can participate in redox reactions, while the ethynediyl linkage provides rigidity and planarity to the molecule, facilitating its binding to specific targets. The pathways involved may include electron transfer processes and covalent modifications of target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compounds with nitro groups at different positions on the benzene rings exhibit distinct electronic and steric behaviors:

- Para-nitro (4-nitro) derivatives: The 1,2-bis(4-nitrophenyl)ethyne (CAS 2735-14-0) features electron-withdrawing nitro groups at the para positions, enhancing resonance stabilization but reducing solubility in nonpolar solvents. Such derivatives are often intermediates in explosives or dyes .

- Ortho-nitro (2-nitro) derivatives : While direct data is unavailable, steric hindrance from ortho-substituents likely reduces planarity, affecting conjugation and reactivity. For example, in 1,2-bis(2-methylphenyl)ethyne (CAS 5294-03-1), ortho-methyl groups increase steric bulk, lowering melting points and altering crystal packing .

Substituent Type and Functional Group Impact

- Nitro vs. Methyl : Nitro groups increase molecular polarity and oxidative instability compared to methyl substituents. For example, 1,2-bis(4-nitrophenyl)ethyne may decompose explosively under heat, whereas 1,2-bis(2-methylphenyl)ethyne is stable up to 200°C .

- Nitro vs. Methoxy : Methoxy groups (–OCH₃) are electron-donating, improving solubility in organic solvents. In contrast, nitro groups reduce solubility but enhance electrophilicity .

Bridging Group Comparison

Ethynediyl (–C≡C–) vs. ethenediyl (–CH=CH–) bridges:

- Ethynediyl derivatives : Rigid, linear structures (e.g., 1,2-bis(4-nitrophenyl)ethyne) favor conjugation, enhancing UV-Vis absorption .

- Ethenediyl derivatives : Compounds like 2,2',4,4',6,6'-hexanitrostilbene (HNS, CAS 20062-22-0) exhibit greater planarity and higher explosive power due to extended π-conjugation .

Biologische Aktivität

Benzene, 1,1'-(1,2-ethynediyl)bis(2-nitro-), also known by its chemical formula , is a compound of significant interest in various fields of research due to its potential biological activities and implications in health. This article reviews the biological activity of this compound, highlighting its pharmacological properties, toxicity, and relevant research findings.

- Molecular Formula :

- CAS Number : 25407-11-8

- Structure : The compound is characterized by a benzene ring with two nitro groups and an ethynediyl linkage.

Antimicrobial Properties

Research indicates that compounds similar to Benzene, 1,1'-(1,2-ethynediyl)bis(2-nitro-) exhibit antimicrobial properties. A study conducted by Bunick et al. (2024) explored the effects of nitro-substituted benzene derivatives on bacterial strains associated with acne vulgaris. The findings suggested that these compounds could inhibit the growth of Cutibacterium acnes, a bacterium implicated in acne development .

Case Study 1: Benzoyl Peroxide Products

A recent investigation into benzoyl peroxide (BPO) products revealed significant levels of benzene contamination. In a study involving 111 BPO products from various retailers, it was found that 34% exceeded the FDA's limit of 2 ppm for benzene content. The study highlighted that formulations containing nitro-substituted compounds could potentially lead to the formation of benzene under certain conditions (e.g., heat and UV exposure), raising concerns about the stability and safety of these products .

| Product Type | Benzene Concentration (ppm) | Exceeded FDA Limit (%) |

|---|---|---|

| BPO Creams | 0.16 - 35.30 | 34% |

| Other Dermatological | Varies | Not specified |

Pharmacological Studies

Pharmacological evaluations have demonstrated that nitro-substituted aromatic compounds can interact with biological systems in various ways:

- Mechanism of Action : These compounds often act through oxidative stress mechanisms or by interfering with nucleic acid synthesis.

- Potential Applications : They may serve as leads for developing new antimicrobial agents or as chemical probes in biological research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.